Bryostatin A - 104841-29-4

Bryostatin A

Catalog Number: EVT-1508341
CAS Number: 104841-29-4
Molecular Formula: C17H17N5O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bryostatin A was first isolated from the marine organism Bugula neritina, which is a bryozoan found in tropical and subtropical waters. The extraction of bryostatin A from this organism is highly inefficient; approximately one ton of Bugula neritina yields only one gram of the compound. This limitation has spurred extensive research into synthetic methods to produce bryostatin A and its analogs more efficiently .

Classification

Bryostatin A is classified as a macrocyclic lactone. It belongs to a family of compounds known as bryostatins, which are characterized by their complex polycyclic structures and multiple stereocenters. Bryostatin A is particularly noted for its ability to modulate protein kinase C activity, making it a subject of interest for cancer therapy and neurological disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of bryostatin A has been a significant challenge due to its complex structure, which includes multiple rings and functional groups. Recent advancements have led to more efficient synthetic routes.

  1. Convergent Synthesis: A notable method involves a convergent synthesis approach that combines simpler precursors into the final product. This method has successfully reduced the number of steps required for synthesis while maintaining high yields .
  2. Key Reactions:
    • Yamaguchi Esterification: This reaction is used to form the B-ring by connecting two fragments of the molecule with high yield .
    • Prins Macrocyclization: This step closes the macrocyclic structure by forming the B-ring in a single reaction .
    • Late-Stage Diversification: Recent strategies allow for modifications at later stages of synthesis, enabling the creation of various analogs while retaining essential biological activity .
  3. Scalability: New synthetic routes have demonstrated the ability to produce significant quantities (over 2 grams) of bryostatin A, which is crucial for clinical evaluation and research purposes .
Molecular Structure Analysis

Structure and Data

Bryostatin A features a complex molecular structure characterized by:

  • Macrocyclic Lactone: The compound consists of several fused rings with multiple stereocenters.
  • Functional Groups: It contains various functional groups, including hydroxyls, esters, and double bonds, contributing to its biological activity.

The molecular formula for bryostatin A is C47H64O13C_{47}H_{64}O_{13}, with a molecular weight of approximately 812.0 g/mol. Its intricate structure includes three embedded hydropyran rings and numerous stereogenic centers that pose challenges for both natural extraction and synthetic reproduction .

Chemical Reactions Analysis

Reactions and Technical Details

Bryostatin A undergoes several key chemical reactions during its synthetic process:

  • Formation of the B-Ring: Achieved through Yamaguchi esterification, this reaction connects two large fragments efficiently.
  • Macrocyclization: The Prins reaction facilitates the closure of the macrocycle, yielding high purity products.
  • Functional Group Transformations: Various transformations such as oxidation and reduction are employed throughout synthesis to introduce necessary functionalities without compromising yield .

These reactions highlight the complexity and precision required in synthesizing bryostatin A.

Mechanism of Action

Process and Data

Bryostatin A exerts its effects primarily through modulation of protein kinase C pathways. The mechanism involves:

  • Binding Affinity: Bryostatin A binds to protein kinase C isoforms, altering their activity and localization within cells.
  • Cellular Effects: This binding influences downstream signaling pathways related to cell growth, differentiation, and apoptosis. For example, it can enhance immune responses by promoting T-cell activation and proliferation .

Research has demonstrated that bryostatin A can activate latent HIV reservoirs in vitro, suggesting its potential use in HIV/AIDS therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bryostatin A is typically presented as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Stability: Bryostatin A is sensitive to light and heat; hence it should be stored under appropriate conditions.
  • Reactivity: The presence of multiple functional groups allows for various chemical reactions, making it amenable to further modifications for analog development .
Applications

Scientific Uses

Bryostatin A has shown promise in several therapeutic areas:

  • Cancer Treatment: It exhibits anti-tumor activity against various cancer types by inducing apoptosis in cancer cells.
  • Neurological Disorders: Research indicates potential benefits for cognitive enhancement in Alzheimer's disease models due to its neuroprotective properties.
  • Immunotherapy: Bryostatin A is being explored as an adjuvant in immunotherapies for enhancing T-cell responses against tumors .
Introduction to Bryostatin A

Origin and Taxonomic Classification of Source Organisms

Marine Bryozoan Bugula neritina as a Natural Source

Bugula neritina (phylum Bryozoa, class Gymnolaemata) is a globally distributed fouling organism characterized by its branching, bush-like colonies. Each colony comprises thousands of individual zooids (approximately 0.5 mm in length) interconnected by funicular cords. This species thrives in temperate to tropical marine environments, predominantly on submerged surfaces like ship hulls and piers. Bryostatin A is most abundant in larval stages (reaching concentrations ~1000× higher than in adults) and in specific adult structures like growing tips and rhizoids [4] [8] [10].

Table 1: Taxonomic Classification of Bryostatin-Producing Organisms

RankClassification
DomainBacteria
PhylumProteobacteria
ClassGamma-proteobacteria
Candidatus genusEndobugula
Candidatus speciesE. sertula
Host OrganismBugula neritina (Bryozoa)

Symbiotic Relationship with γ-Proteobacterial Endosymbionts

Bryostatin biosynthesis is attributed to the uncultivated γ-proteobacterium Candidatus Endobugula sertula, which inhabits B. neritina's pallial sinus (larval stage) and funicular system (adults). This symbiont is vertically transmitted—bacterial cells are incorporated into larvae during embryonic development in ovicells. Evidence supporting this symbiotic origin includes:

  • Genetic: Bryostatin polyketide synthase (PKS) genes (e.g., bryA) are expressed exclusively in Ca. E. sertula, as confirmed by gene-specific probes and in situ hybridization [1] [8].
  • Biochemical: Antibiotic treatment of B. neritina reduces Ca. E. sertula load by >90% and correspondingly diminishes bryostatin content and larval predation deterrence [1] [4].
  • Ecological: Bryostatins coat larval surfaces, acting as a chemical defense against fish predators. This "chemical cloak" is lost during metamorphosis when the developing zooid forms a protective chitinous exoskeleton [4] [8] [10].

Historical Discovery and Structural Characterization

Isolation and Initial Pharmacological Screening

The discovery of bryostatins originated in 1968 when marine biologist Jack Rudloe collected B. neritina from Florida docks for the National Cancer Institute (NCI). Extracts showed potent activity against murine P388 lymphocytic leukemia. By 1981, researchers led by George R. Pettit isolated bryostatin 1 from 500 kg of Californian B. neritina, yielding just 120 mg of pure compound. Screening revealed:

  • IC₅₀ values in the nanomolar range against P388, HL-60, and other leukemia cell lines.
  • Unique mechanism of action: Unlike cytotoxic agents, bryostatin 1 induced tumor cell differentiation and immune stimulation [5] [8] [10].A large-scale NCI collection in 1991 processed 14 tons of bryozoan biomass to obtain 18 g of bryostatin 1—underscoring the compound's scarcity in nature [5] [10].

Table 2: Key Milestones in Bryostatin Research

YearMilestoneSignificance
1968Rudloe collects B. neritina for NCIInitial identification of antitumor activity
1982Pettit elucidates bryostatin 1 structureFirst structural characterization of bryostatin
2001Davidson et al. identify Ca. E. sertula PKS genesConfirmed symbiotic biosynthesis
2007Sharp et al. map symbiont/bryostatin localizationVisualized bryostatin distribution in life cycle

Key Milestones in Structural Elucidation

Bryostatin A is a 26-membered macrocyclic lactone characterized by:

  • Core Structure: Three tetrahydropyran rings (A, B, C) connected via methylene bridges.
  • Functional Groups: Exocyclic methyl enoate at C13/C21, and substituent variability at C7 (acetate) and C20 (e.g., 2,4-octadienoate in bryostatin 1) [3] [6].Critical advancements in structural analysis include:
  • X-ray Crystallography (1982): Pettit's team resolved bryostatin 1's structure, revealing its unprecedented polyacetate backbone with 11 chiral centers [1] [8].
  • Biosynthetic Gene Cluster Identification (2001–2007): The bry gene cluster (≥80 kb) encodes a trans-acyltransferase (AT) PKS system. Notably, bryB, bryC, and bryD generate the pyran rings, while bryR and bryT synthesize vinyl methylester moieties via β-branching [1] [7] [8].
  • Structural Variants: Over 20 bryostatins exist, differing primarily at C7/C20 substituents. Bryostatin A lacks the C20 octadienoate chain present in bryostatin 1, influencing its PKC-binding affinity [3] [6] [7].

Table 3: Structural Features of Select Bryostatins

BryostatinC7 SubstituentC20 SubstituentRelative PKC Affinity
Bryostatin 1Acetate2,4-OctadienoateHigh (Ki = 1.3 nM)
Bryostatin AAcetateHModerate
Bryostatin 10H2,4-OctadienoateLow

Properties

CAS Number

104841-29-4

Product Name

Bryostatin A

Molecular Formula

C17H17N5O5

Synonyms

Bryostatin A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.